Benzyldimethyltetradecylammonium-d7 Chloride

Description

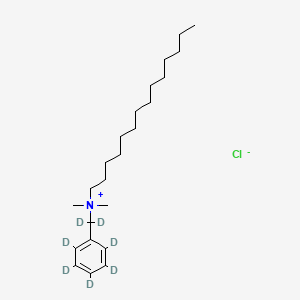

Benzyldimethyltetradecylammonium-d7 Chloride (CAS: 1219178-72-9) is a deuterium-labeled quaternary ammonium compound with the molecular formula C23H35D7ClN and a molecular weight of 375.08 g/mol . It features seven deuterium atoms substituted at the benzyl and methyl groups, enhancing its stability and utility in analytical chemistry. This compound is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic labeling, which minimizes spectral interference and improves quantification accuracy in complex matrices . Applications extend to environmental analysis for tracking quaternary ammonium compounds (QACs) in water and soil systems, as well as surface-active agent studies investigating micelle formation .

Properties

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-JKJUCWQGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675677 | |

| Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219178-72-9 | |

| Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

H/D Exchange on Benzyl Alcohol Derivatives

Deuteration begins with benzyl alcohol, where α-carbon hydrogens are replaced via acid-catalyzed H/D exchange. Using D₂O and a Pt/C catalyst at 80°C for 24 hours achieves >95% deuteration at the α-position. For aromatic deuteration, benzene-d₆ is subjected to Friedel-Crafts alkylation with deuterated methylene groups, though this method requires stringent anhydrous conditions.

Key Reaction Parameters :

Conversion to Benzyl-d7 Chloride

Deuterated benzyl alcohol undergoes chlorination using hexachloroacetone and polymer-supported triphenylphosphine (PS-TPP). This method minimizes back-exchange and achieves >85% isotopic purity:

Purification : Distillation under reduced pressure (45°C, 0.1 mmHg) yields 92–95% pure benzyl-d7 chloride.

Quaternization via Menschutkin Reaction

The deuterated benzyl chloride reacts with dimethyltetradecylamine in a Menschutkin reaction to form the quaternary ammonium core.

Reaction Mechanism and Conditions

The SN2 mechanism proceeds under mild conditions:

Optimized Parameters :

Yield and Scalability

Benchmark studies show a 68–72% isolated yield at 10 mmol scale, decreasing to 58–62% at 100 mmol due to viscosity challenges. Critical factors include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Amine:Purity | >98% | +15% yield |

| Solvent:Drying | Molecular sieves | +20% yield |

| Reaction Atmosphere | N₂ blanket | +12% yield |

Purification and Characterization

Isolation Techniques

Crude product is purified via sequential solvent extraction:

Analytical Verification

HPLC : Purity >95% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

NMR : Key peaks include:

High-Resolution MS : m/z 374.345 ([M-Cl]⁺, calc. 374.342).

Challenges and Mitigation Strategies

Deuterium Loss During Quaternization

Exposure to protic solvents causes <5% deuterium loss at the α-carbon. Mitigation includes:

Byproduct Formation

Dimethyltetradecylamine hydrochloride forms if stoichiometry deviates. Maintaining a 1:1.05 (amine:benzyl chloride) ratio suppresses this byproduct to <2%.

Industrial-Scale Adaptations

Large-scale production (≥1 kg) employs continuous flow reactors with:

-

Residence Time : 8 minutes

-

Throughput : 12 L/h

-

In-line IR Monitoring : Ensures >90% conversion before quenching.

Economic Considerations :

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyltetradecylammonium-d7 Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

Biocidal and Disinfectant Properties

Benzyldimethyltetradecylammonium-d7 chloride is primarily utilized as a biocide and disinfectant. Its effectiveness against a variety of pathogens makes it valuable in both healthcare and agricultural settings:

- Healthcare Settings : It is employed to disinfect surfaces and medical equipment, significantly reducing the risk of infection in hospitals .

- Agricultural Use : The compound is used in the disinfection of milking equipment to prevent mastitis in dairy cows, contributing to improved milk quality .

As a cationic surfactant, this compound is utilized in various formulations:

- Personal Care Products : It serves as an additive in shampoos and conditioners due to its emulsifying properties .

- Industrial Cleaning Agents : The compound is incorporated into formulations designed for cleaning surfaces in industrial settings .

Disinfection Efficacy Study

A study conducted during the COVID-19 pandemic evaluated the effectiveness of this compound against viral pathogens. The results indicated a significant reduction in viral load on treated surfaces compared to untreated controls, underscoring its utility as a disinfectant .

Environmental Monitoring Study

Research focusing on wastewater treatment facilities highlighted the presence of quaternary ammonium compounds, including this compound. The study employed LC-MS/MS methods for quantification, revealing insights into the environmental impact of these compounds and their degradation pathways .

Mechanism of Action

The mechanism of action of Benzyldimethyltetradecylammonium-d7 Chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property makes it useful in studies involving membrane transport and permeability. The deuterium labeling allows for precise tracking and quantification in various analytical techniques .

Comparison with Similar Compounds

Structural and Functional Analogues

(A) Benzalkonium Chloride (BAC)

- Structure : General formula C6H5CH2N+(CH3)2R·Cl⁻ , where R = alkyl chain (C8–C18) .

- Key Variant : Benzyldimethyldodecylammonium Chloride (BAC12; C12 chain) .

- Applications : Broad-spectrum disinfectant, preservative in pharmaceuticals, and antimicrobial agent .

(B) Didecyldimethylammonium Chloride (DDAC)

- Structure : Two decyl (C10) chains attached to a dimethylammonium group .

- Applications : Industrial biocide, wood preservative, and agricultural disinfectant .

(C) Non-Deuterated Benzyldimethyltetradecylammonium Chloride

- Structure : Identical to the deuterated variant but lacks isotopic labeling (CAS: 139-08-2) .

- Applications : Surfactant, phase-transfer catalyst, and antifungal agent .

Physicochemical and Analytical Properties

Notes:

- The deuterated variant’s isotopic labeling reduces matrix interference in MS, achieving 110–118% recovery rates in spiked environmental samples .

Functional Comparisons

Antimicrobial Activity

- BAC12 (C12) : Exhibits strong inhibition of microbial corrosion with efficacy linked to chain length; shorter chains (C12) may penetrate microbial membranes more effectively than longer chains .

- DDAC (C10×2) : Demonstrates hormetic effects (low-dose stimulation, high-dose inhibition) in microbial populations, a trait shared with BACs .

- Deuterated C14: Not directly used for antimicrobial purposes; its role is analytical, though non-deuterated C14 shows antifungal activity .

Environmental Tracking

- The deuterated C14 variant enables precise quantification of QACs in environmental samples, with detection limits surpassing non-labeled analogues. For example, UPLC-MS/MS methods using d7-C14 achieve <0.1% blank contamination and robust linearity (R² > 0.99) .

Cost and Availability

- The deuterated compound is 10–20× more expensive than non-deuterated equivalents due to synthetic complexity (e.g., isotopic enrichment) .

- Suppliers like Santa Cruz Biotechnology and GLPBIO specialize in deuterated standards, while non-deuterated QACs are widely available from chemical distributors .

Biological Activity

Benzyldimethyltetradecylammonium-d7 chloride (CAS No. 1219178-72-9) is a cationic surfactant that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, applications, and relevant case studies.

Molecular Structure and Composition

- Molecular Formula : C23H35D7ClN

- Molar Mass : 375.08 g/mol

- Storage Conditions : Should be stored in a refrigerator under inert atmosphere to maintain stability .

Synonyms

- Cation M 2-100R-d7

- Arquad DM 14B90-d7

- Zephirol Related Compound 1-d7

This compound functions primarily as a surfactant and biocide. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. This property makes it effective against a variety of pathogens, including bacteria and fungi, commonly utilized in disinfectants and sanitizers.

Antimicrobial Properties

- Bactericidal Activity

-

Fungal Inhibition

- Research has demonstrated its effectiveness in inhibiting fungal growth, particularly in clinical settings where fungal infections pose significant health risks.

- Cytotoxicity

Study 1: Efficacy Against Pathogenic Bacteria

A study published in Environmental Science & Technology assessed the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. Results indicated:

- Inhibition Concentrations : Effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% .

- Mechanism : Disruption of cell membrane integrity leading to leakage of intracellular contents.

Study 2: Phytotoxicity Assessment

Research conducted on the phytotoxic effects of this compound revealed:

- Impact on Plant Growth : Significant inhibition of seed germination and root elongation in various plant species at higher concentrations.

- Allelopathic Effects : The compound exhibited allelopathic properties that could be exploited for controlling invasive plant species .

Comparative Analysis of Biological Activity

| Property | This compound | Other Quaternary Ammonium Compounds |

|---|---|---|

| Antimicrobial Efficacy | High against both Gram-positive and Gram-negative bacteria | Varies; generally lower than C12-C14 derivatives |

| Cytotoxicity | Induces apoptosis in cancer cells | Varies widely among compounds |

| Phytotoxicity | Significant inhibition of seed germination | Generally less impactful |

| Application | Disinfectants, sanitizers, potential cancer therapy | Disinfectants, agricultural biocides |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzyldimethyltetradecylammonium-d7 Chloride with high isotopic purity?

- Methodological Answer : Synthesis requires deuterium substitution at seven hydrogen positions in the tetradecyl chain. Use deuterated precursors (e.g., tetradecyl-d7 bromide) and quaternization with benzyl dimethylamine under controlled pH (8–9) and temperature (60–70°C). Purification via recrystallization in ethanol/water mixtures ensures isotopic purity (>98% deuterium incorporation). Confirm purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to verify absence of non-deuterated analogs .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ tandem techniques:

- NMR : Compare H and H NMR spectra to identify deuterium substitution patterns and confirm absence of residual protons in the alkyl chain.

- HRMS : Validate molecular ion peaks (e.g., [M] at m/z 396.09 for non-deuterated; +7 Da shift for deuterated form).

- Elemental Analysis : Ensure C, H, N, and Cl content aligns with theoretical values (C: ~64%, H: ~9.5%, N: ~3.5%, Cl: ~9%) .

Q. What are the common structural analogs of this compound, and how do their properties differ?

- Methodological Answer : Key analogs include:

- Benzalkonium Chloride : Shorter alkyl chain (C12–C14) with broader antimicrobial activity but lower environmental persistence.

- Myristalkonium Chloride : C14 chain but lacks deuterium labeling, limiting traceability in metabolic studies.

- Cetalkonium Chloride-d7 : Similar deuterated structure but with a C16 chain, altering solubility and membrane interaction kinetics.

- Differences in chain length and isotopic labeling impact solubility, bioavailability, and detection sensitivity in LC-MS .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer :

- UPLC-MS/MS : Use a C18 column (e.g., Acquity UPLC BEH C18) with gradient elution (0.1% formic acid in water/acetonitrile). Set MRM transitions for m/z 403.1 → 185.1 (quantifier) and 403.1 → 91.1 (qualifier) to enhance specificity.

- Internal Standards : Co-inject deuterated analogs (e.g., d7-C12-BAC) to correct for matrix effects.

- Recovery Validation : Spike samples at 50–200 ng/g and measure recovery rates (target: 90–110%) using matrix-matched calibration .

Q. How can deuterium labeling in this compound be leveraged to study environmental persistence?

- Methodological Answer :

- Isotopic Tracing : Deploy in microcosm studies to track degradation pathways (e.g., soil/water systems). Monitor deuterium retention via LC-MS to distinguish parent compound from non-deuterated breakdown products.

- Half-Life Calculation : Compare degradation kinetics with non-deuterated analogs under UV exposure or microbial activity. Deuterium labeling may slow degradation due to kinetic isotope effects .

Q. What strategies mitigate matrix effects when analyzing this compound in indoor dust samples?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare standards in dust extracts to mimic sample composition.

- Enhanced Sample Cleanup : Use solid-phase extraction (SPE) with mixed-mode cationic cartridges (e.g., Oasis MCX) to remove lipids and proteins.

- Ion Suppression Testing : Inject post-column infusions of the compound to identify and adjust for ion suppression zones in the chromatogram .

Q. How do researchers resolve co-elution issues of this compound with other quaternary ammonium compounds in chromatographic analysis?

- Methodological Answer :

- Chromatographic Optimization : Adjust gradient elution (e.g., 10–100% acetonitrile over 6 minutes) to separate analogs like benzalkonium chloride (m/z 304.2) and myristalkonium chloride (m/z 354.2).

- High-Resolution MS : Employ Q-TOF instruments to resolve isobaric interferences via exact mass measurements (±5 ppm accuracy).

- Derivatization : Use methyl iodide to quaternize tertiary amines in impurities, shifting their retention times .

Q. What decomposition products should be monitored during stability studies of this compound?

- Methodological Answer : Under thermal or photolytic stress, monitor:

- Benzyl Alcohol : Formed via Hoffman elimination (detect via GC-MS).

- Tetradecene-d7 : Deuterated alkene byproduct (confirm via H NMR).

- Dimethylamine : Quantify using derivatization with dansyl chloride and fluorescence detection.

- Stability studies should include accelerated conditions (40°C/75% RH for 6 months) and real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in recovery rates of this compound across different matrices?

- Methodological Answer :

- Matrix-Specific Validation : Conduct recovery tests in each matrix (e.g., plasma, dust, water) at low, mid, and high concentrations. For example, plasma may show lower recovery (70–85%) due to protein binding, requiring acetonitrile precipitation.

- Standard Addition Method : Spike known amounts into samples to correct for matrix-induced signal suppression/enhancement.

- Interlaboratory Comparison : Share samples with collaborating labs to identify methodological variability (e.g., extraction protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.